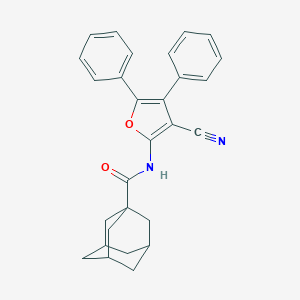![molecular formula C23H28N4O3S B305975 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B305975.png)
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This leads to a reduction in the pathological process associated with the enzyme's activity.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can effectively inhibit the activity of cathepsin K, caspase-3, and MMP-13. This leads to a reduction in bone resorption, apoptosis, and cartilage degradation, respectively. These effects make this compound a potential therapeutic agent for various pathological conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide in lab experiments is its high specificity towards the target enzyme. This reduces the likelihood of off-target effects, making it a more reliable research tool. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several potential future directions for the research on 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. These include:
1. Investigating its potential as a therapeutic agent for osteoporosis, cancer, and arthritis.
2. Exploring its potential as a research tool for studying the role of cathepsin K, caspase-3, and MMP-13 in various pathological conditions.
3. Developing more efficient synthesis methods to improve its bioavailability and efficacy.
4. Investigating its potential as a scaffold for the development of novel enzyme inhibitors.
Conclusion
In conclusion, 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in medical research. Its ability to inhibit several enzymes involved in various pathological conditions makes it a potential therapeutic agent. Further research is needed to fully explore its potential and develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethyl-5-(4-(propan-2-yl)phenoxy)methyl-4H-1,2,4-triazole-3-thiol to obtain the desired compound.
Scientific Research Applications
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has shown potential in medical research as an inhibitor of several enzymes, including cathepsin K, caspase-3, and MMP-13. These enzymes are involved in various pathological conditions, such as osteoporosis, cancer, and arthritis, making this compound a promising candidate for drug development.
properties
Product Name |
2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C23H28N4O3S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H28N4O3S/c1-5-27-21(14-30-18-12-10-17(11-13-18)16(2)3)25-26-23(27)31-15-22(28)24-19-8-6-7-9-20(19)29-4/h6-13,16H,5,14-15H2,1-4H3,(H,24,28) |
InChI Key |
RHZJWGKHJDDZED-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)COC3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305892.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305893.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B305895.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305896.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305898.png)
![N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-2-methylpropyl)-3-methylbenzamide](/img/structure/B305899.png)
![2-({[(4-ethyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305900.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B305903.png)
![2-[2-(dicyclohexylamino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B305906.png)
![2-({[(4-ethyl-5-{1-[(3-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B305910.png)
![ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305911.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B305912.png)

![isopropyl 4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-3-methylbenzoate](/img/structure/B305916.png)